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Cat. No.: B1193471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SAR131675, a

potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3)

tyrosine kinase. SAR131675 has demonstrated significant anti-tumor, anti-lymphangiogenic,

and anti-metastatic activities in various preclinical models. This document summarizes key

quantitative data, details experimental methodologies, and visualizes the underlying biological

pathways and experimental workflows.

Core Mechanism of Action
SAR131675 selectively inhibits VEGFR-3, a key receptor in the formation of lymphatic vessels

(lymphangiogenesis).[1] It also exhibits moderate activity against VEGFR-2, a primary mediator

of angiogenesis (blood vessel formation).[2][3] The primary ligands for VEGFR-3, VEGF-C and

VEGF-D, play a crucial role in tumor lymphangiogenesis, which is often associated with

metastasis to lymph nodes.[4] By blocking the VEGFR-3 signaling pathway, SAR131675 can

inhibit the growth and spread of tumors. Furthermore, VEGFR-3 is expressed on tumor-

associated macrophages (TAMs), and its inhibition by SAR131675 has been shown to reduce

TAM infiltration into tumors, thereby modulating the tumor microenvironment.[3][5]

Signaling Pathway of SAR131675 Action
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Caption: SAR131675 signaling pathway.

In Vivo Efficacy Studies: Data Summary
The in vivo anti-tumor efficacy of SAR131675 has been evaluated in several well-characterized

animal models. The following tables summarize the key quantitative findings from these

studies.

Table 1: Efficacy in 4T1 Murine Mammary Carcinoma
Model
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Parameter
Vehicle
Control

SAR131675 (30
mg/kg/day)

SAR131675
(100
mg/kg/day)

Reference

Tumor Volume

Reduction
- 24% (p < 0.05) 50% (p < 0.001) [6]

Lung Metastases -
Significant

Reduction

Significant

Reduction
[6][7]

TAM Infiltration - -
Significant

Reduction
[3]

Table 2: Efficacy in RIP1-Tag2 Transgenic Mouse Model
of Pancreatic Neuroendocrine Tumors

Study Type Parameter
Vehicle
Control

SAR131675
(100
mg/kg/day)

Reference

Prevention Study
Reduction in

Angiogenic Islets
- 42% (p < 0.001) [4][6]

Intervention

Study

Reduction in

Tumor Burden
- 62% (p < 0.05) [4][6]

Survival Study
Increased

Survival
-

Significant

Increase (p =

0.01)

[6]

Table 3: Efficacy in Murine Colorectal Cancer Liver
Metastasis (CLM) Model
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Parameter Vehicle Control SAR131675 Reference

Tumor Burden - Significant Reduction [5][8]

F4/80+ Macrophages

in Liver
- Significant Reduction [5]

CD45+ Leukocytes in

Liver (Day 22)
- Significant Reduction [5]

Table 4: Anti-Angiogenic and Anti-Lymphangiogenic
Effects in Sponge Implant Model

Parameter
Vehicle
Control

FGF2-
Stimulated

SAR131675
(100
mg/kg/day) +
FGF2

Reference

VEGFR-3 Levels - Increased ~50% Reduction [2]

Hemoglobin

Content
- Increased ~50% Reduction [2]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The

following sections outline the protocols for the key in vivo experiments cited.

4T1 Murine Mammary Carcinoma Model
Animal Model: Female BALB/c mice.[6]

Tumor Cell Implantation: 4T1 mammary carcinoma cells are implanted orthotopically into the

mammary fat pads of the mice.[6]

Treatment: Mice are treated orally with either vehicle or SAR131675 at doses of 30 and 100

mg/kg/day.[6] Treatment typically begins 5 days after implantation and continues for 21 days.

[6]
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Efficacy Endpoints:

Tumor Volume: Measured regularly with calipers.[6]

Metastasis: Lungs are harvested at the end of the study, and the number of surface

metastases is counted.[6]

Biomarker Analysis: Tumor lysates can be analyzed for murine VEGFR-3 levels by ELISA.

[6] Lymph nodes can be assessed for osteopontin levels.[6]

RIP1-Tag2 Transgenic Mouse Model
Animal Model: RIP1-Tag2 transgenic mice, which spontaneously develop pancreatic

neuroendocrine tumors.[6]

Study Designs:

Prevention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 5 to

week 10. The number of angiogenic islets is measured at 10 weeks.[4][6]

Intervention Study: Treatment with vehicle or SAR131675 (100 mg/kg/day) from week 10

to week 12.5. Total tumor volume is calculated at the end of the treatment period.[4][6]

Survival Study: Daily treatment with vehicle or SAR131675 (100 mg/kg/day) starting from

week 12. Survival is monitored over time.[6]

Efficacy Endpoints: Number of angiogenic islets, tumor burden, and overall survival.[6]

Murine Colorectal Cancer Liver Metastasis (CLM) Model
Animal Model: Mice undergo intrasplenic injection of colorectal cancer cells to induce liver

metastasis.[5][8]

Treatment: Daily treatment with SAR131675.[5][8]

Efficacy Endpoints:
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Tumor Growth: Assessed at 10, 16, and 22 days post-tumor induction using stereology.[5]

[8]

Immune Infiltrates: Tumor and liver tissues are analyzed by immunohistochemistry (IHC)

and flow cytometry to assess immune cell populations.[5][8]

Sponge Implant Model for Angiogenesis and
Lymphangiogenesis

Animal Model: Mice are anesthetized, and sterile sponge disks impregnated with Fibroblast

Growth Factor 2 (FGF2) or PBS are subcutaneously implanted on their backs.[4][6]

Treatment: Daily oral treatment with SAR131675 (30, 100, and 300 mg/kg/day) starts on the

day of sponge implantation.[4]

Efficacy Endpoints: After 7 days, the sponges are removed and analyzed for:

Angiogenesis and Lymphangiogenesis: Evaluated by immunohistochemical staining with

CD31 and LYVE-1 antibodies, respectively.[4]

VEGFR-3 Levels and Hemoglobin Content: Measured in the sponge lysates.[4]

Experimental Workflows
Visualizing the experimental workflows can aid in understanding the study designs.

4T1 Mammary Carcinoma Experimental Workflow
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Caption: 4T1 Mammary Carcinoma Workflow.

RIP1-Tag2 Staged Intervention Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1193471?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prevention Study Intervention Study Survival Study

Week 5:
Start Treatment

Week 10:
Assess Angiogenic Islets

Week 10:
Start Treatment

Week 12.5:
Assess Tumor Burden

Week 12:
Start Treatment

Monitor Survival

Click to download full resolution via product page

Caption: RIP1-Tag2 Staged Intervention Workflow.

Conclusion
The in vivo data for SAR131675 strongly support its role as a potent anti-tumor and anti-

metastatic agent, primarily through the inhibition of VEGFR-3-mediated lymphangiogenesis

and modulation of the tumor immune microenvironment. The consistent efficacy across

multiple, distinct tumor models highlights its potential as a therapeutic candidate. It is important

to note that despite these promising preclinical findings, the development of SAR131675 was

discontinued during preclinical stages due to adverse metabolic effects.[7] Nevertheless, the

studies on SAR131675 provide valuable insights into the therapeutic potential of selective

VEGFR-3 inhibition in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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